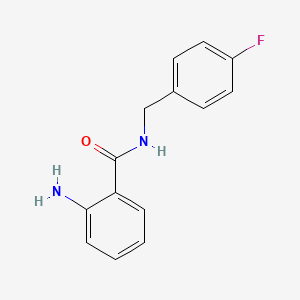

2-amino-N-(4-fluorobenzyl)benzamide

Descripción

Contextualization within the Broader Field of Benzamide (B126) Chemistry Research

Benzamides represent a versatile class of organic compounds characterized by a carboxamide attached to a benzene (B151609) ring. This structural motif is a cornerstone in the development of a wide array of functional molecules. In the realm of medicinal chemistry, benzamide derivatives have been extensively investigated and have led to the discovery of numerous therapeutic agents. nih.govunivpancasila.ac.id The inherent chemical stability and the capacity for diverse substitutions on both the benzoyl and the amide nitrogen moieties make the benzamide scaffold a privileged structure in drug discovery.

Research into benzamide derivatives has yielded compounds with a broad spectrum of biological activities, including but not limited to, antimicrobial, anticonvulsant, and histone deacetylase (HDAC) inhibitory effects. nih.govacs.orgnih.gov For instance, a study on 2-aminobenzamide (B116534) derivatives revealed their potential as antimicrobial agents. nih.gov The synthesis of a related compound, 2-amino-N-(4-chlorobenzyl)benzamide, highlights the amenability of the 2-aminobenzamide core to modifications for exploring structure-activity relationships. nih.gov

The general synthetic approach to N-substituted 2-aminobenzamides often involves the acylation of an appropriate amine with a 2-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine. An alternative route involves the coupling of a 2-aminobenzoic acid with a suitable amine. The table below illustrates the synthesis of a closely related analog, providing a likely pathway for the synthesis of 2-amino-N-(4-fluorobenzyl)benzamide.

Table 1: Synthesis of 2-amino-N-(4-chlorobenzyl)benzamide

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-Nitrobenzoic acid | Thionyl chloride, reflux | 2-Nitrobenzoyl chloride |

| 2 | 2-Nitrobenzoyl chloride, 4-Chlorobenzylamine | Triethylamine, Dichloromethane, room temperature | N-(4-chlorobenzyl)-2-nitrobenzamide |

| 3 | N-(4-chlorobenzyl)-2-nitrobenzamide | Iron powder, Acetic acid, heating | 2-amino-N-(4-chlorobenzyl)benzamide |

This table is based on the general synthesis of related compounds and is illustrative for the potential synthesis of this compound.

Significance of the 4-Fluorobenzyl Moiety in Advanced Compound Design Strategies

The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry. The 4-fluorobenzyl moiety, in particular, is of considerable interest due to the unique properties conferred by the fluorine atom. Fluorine's high electronegativity and small van der Waals radius can significantly influence a molecule's physicochemical and pharmacokinetic properties.

The strategic placement of a fluorine atom on a benzyl (B1604629) group can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity and potency of the compound.

The presence of the 4-fluorobenzyl group in this compound is, therefore, a deliberate design choice aimed at potentially improving its drug-like properties.

Rationale for Investigating this compound as a Research Focus

The investigation of this compound is driven by the convergence of the known biological potential of the 2-aminobenzamide scaffold and the advantageous properties of the 4-fluorobenzyl group. The primary rationale for its research focus can be summarized as follows:

Potential as a Histone Deacetylase (HDAC) Inhibitor: The 2-aminobenzamide structure is a key pharmacophore in several known HDAC inhibitors. acs.orgnih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. The specific structural features of this compound make it a candidate for investigation as a novel HDAC inhibitor.

Exploration of Antimicrobial Activity: As previously mentioned, derivatives of 2-aminobenzamide have demonstrated antimicrobial properties. nih.gov The unique electronic and steric properties of the 4-fluorobenzyl substituent could modulate this activity, potentially leading to the discovery of new and more effective antimicrobial agents.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound are crucial for building a comprehensive understanding of the structure-activity relationships within this class of compounds. By systematically modifying the substituents on the benzamide and benzyl rings, researchers can elucidate the key molecular features required for a desired biological effect.

Below is a table of key properties for the title compound, sourced from publicly available chemical databases.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃FN₂O |

| Molecular Weight | 244.27 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Data sourced from publicly available chemical databases. These values are predicted or have not been experimentally determined.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-N-[(4-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILBQFBHVKCQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388012 | |

| Record name | 2-amino-N-(4-fluorobenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794996 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

827006-84-8 | |

| Record name | 2-amino-N-(4-fluorobenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N 4 Fluorobenzyl Benzamide

Established Synthetic Pathways for 2-amino-N-(4-fluorobenzyl)benzamide

The preparation of this compound and its analogues can be achieved through both conventional and modern synthetic approaches. These methods typically involve the formation of an amide bond between a 2-aminobenzoic acid derivative and a benzylamine derivative.

Conventional Chemical Synthesis Approaches

A common and well-established method for the synthesis of 2-aminobenzamide (B116534) derivatives involves the reaction of isatoic anhydride with an appropriate amine. nih.gov In the case of this compound, this would involve the reaction of isatoic anhydride with 4-fluorobenzylamine. This reaction is typically carried out by refluxing the reactants in a suitable solvent such as dimethylformamide (DMF). nih.gov The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring and subsequent formation of the desired 2-aminobenzamide with the loss of carbon dioxide. nih.gov

Another conventional approach is the coupling of a 2-aminobenzoic acid with 4-fluorobenzylamine using a coupling agent. Reagents like carbodiimides or carbonyldiimidazole are often employed to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov These methods, while effective, can sometimes require harsh reaction conditions and may generate significant waste. nih.gov

Application of Modern Synthetic Techniques in this compound Preparation

Modern synthetic chemistry offers several more efficient and environmentally friendly alternatives to conventional methods.

Microwave-Assisted Synthesis: The reaction between isatoic anhydride and amines can be significantly accelerated using microwave irradiation. nih.gov This technique often leads to shorter reaction times and, in some cases, improved yields compared to conventional heating. nih.gov For the synthesis of this compound, a mixture of isatoic anhydride and 4-fluorobenzylamine could be subjected to microwave irradiation in a suitable solvent.

Catalytic Methods: Metal-catalyzed reactions have emerged as powerful tools for amide bond formation. For instance, a copper-metal-organic framework (Cu-MOF) has been used as a recyclable heterogeneous catalyst for the oxidative amidation of aldehydes with primary amines. nih.gov In this context, 2-aminobenzaldehyde could potentially be reacted with 4-fluorobenzylamine in the presence of a catalyst and an oxidant to yield the target compound. Palladium-catalyzed carbonylation reactions also represent a promising strategy. rsc.org

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are driven by the search for compounds with improved biological activity, selectivity, and pharmacokinetic properties. This is a common strategy in drug discovery and medicinal chemistry. nih.govnih.gov

Rational Design Principles for Structural Variation

Rational drug design often involves a "deconstruction-reconstruction" approach where known active molecules are broken down into key fragments that can be modified and reassembled to create new analogues. researchgate.net For this compound, the core structure can be divided into three main components: the 2-aminobenzamide core, the amide linker, and the 4-fluorobenzyl substituent.

Molecular modeling and docking studies can be employed to predict how structural modifications might affect the binding of the molecule to a biological target. nih.govresearchgate.net This in silico approach helps in prioritizing the synthesis of compounds that are most likely to have the desired activity. researchgate.net The design of new analogues may also be guided by the desire to alter the physicochemical properties of the molecule, such as its solubility and lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Strategic Functional Group Modifications on the Benzamide (B126) Core

The 2-aminobenzamide core offers several positions for strategic modification. The amino group and the aromatic ring are key sites for introducing new functional groups.

| Position of Modification | Type of Modification | Rationale |

| C-5 of the benzamide ring | Introduction of small lipophilic groups (e.g., methyl) | To explore the impact of lipophilicity on activity. acs.orgacs.org |

| C-5 of the benzamide ring | Introduction of electron-withdrawing groups (e.g., fluorine, difluoromethyl) | To investigate the effect of electronic properties on activity. acs.orgacs.org |

| C-5 of the benzamide ring | Introduction of hydrogen-bond donors/acceptors (e.g., hydroxyl) | To potentially form stronger interactions with a biological target. acs.org |

| Amino group (NH2) | Acylation or alkylation | To modulate the basicity and hydrogen bonding capacity of the amino group. |

These modifications can be achieved through various synthetic transformations. For example, substituted 2-aminobenzoic acids or isatoic anhydrides can be used as starting materials. Alternatively, functional groups can be introduced on the pre-formed 2-aminobenzamide core through reactions such as electrophilic aromatic substitution or nucleophilic substitution.

Systematic Alterations of the 4-Fluorobenzyl Substituent

Positional Isomerism of the Fluorine Atom: Moving the fluorine atom to the ortho- or meta-positions of the benzyl (B1604629) ring can have a significant impact on the molecule's conformation and electronic properties. sci-hub.box

Replacement of the Fluorine Atom: The fluorine atom can be replaced with other halogens (Cl, Br, I) or with other functional groups such as methyl, methoxy, or trifluoromethyl groups. sci-hub.box These changes can alter the size, lipophilicity, and electronic nature of the substituent.

Modification of the Benzyl Moiety: The benzyl group itself can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. The methylene linker can also be extended or constrained within a cyclic system to alter the conformational flexibility of the molecule.

The synthesis of these analogues would typically follow the same general synthetic routes as for the parent compound, utilizing appropriately substituted benzylamines in the amide bond formation step.

Exploration of Amide Linkage Variations and Bioisosteric Replacements

A variety of bioisosteric replacements for the amide linkage in this compound can be considered to enhance its pharmacokinetic profile. These replacements can be broadly categorized into non-classical and classical bioisosteres.

Non-Classical Bioisosteres: Heterocyclic Rings

Heterocyclic rings are frequently employed as amide isosteres because they can replicate the planarity and hydrogen bonding capabilities of the amide group. drughunter.comnih.gov

Triazoles: The 1,2,3-triazole and 1,2,4-triazole rings are effective mimics of the trans-amide bond. They are resistant to hydrolysis and proteolytic cleavage, making them attractive replacements. nih.gov

Oxadiazoles: Both 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers can serve as amide bioisosteres. They offer improved metabolic stability, membrane permeability, and bioavailability. nih.gov

Imidazoles: The imidazole ring can also replace the amide bond, as exemplified by the development of midazolam. This substitution can increase the basicity of the molecule, allowing for the formation of water-soluble salts. nih.gov

The following table summarizes some common heterocyclic bioisosteres for the amide bond:

| Bioisostere | Key Features |

| 1,2,3-Triazole | Mimics trans-amide bond, resistant to hydrolysis |

| 1,2,4-Oxadiazole | Improves metabolic stability and bioavailability |

| 1,3,4-Oxadiazole | Enhances membrane permeability |

| Imidazole | Increases basicity, allows for salt formation |

Classical and Other Bioisosteric Replacements

Besides heterocyclic systems, other functional groups can also act as amide bioisosteres.

Thioamides: Replacing the carbonyl oxygen with sulfur to form a thioamide can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to improved biological activity and metabolic stability.

Ureas and Sulfonamides: These groups can also replace the amide bond, offering different geometric and hydrogen bonding patterns that may be beneficial for target binding and pharmacokinetic properties.

Trifluoroethylamine Motif: The trifluoroethylamine group is a more recent development in amide bioisosterism. The electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability and reduces the basicity of the adjacent amine. drughunter.com

The selection of an appropriate bioisostere is a complex process that depends on the specific biological target and desired physicochemical properties. Each replacement will uniquely alter the molecule's size, shape, electronics, and hydrogen bonding capabilities, thereby influencing its biological activity and pharmacokinetic profile.

Scale-Up Considerations for this compound Synthesis

A probable synthetic route for this compound would likely involve the reaction of isatoic anhydride with 4-fluorobenzylamine. This method is commonly used for the synthesis of 2-aminobenzamide derivatives. nih.gov

Key Considerations for Scale-Up:

Reaction Conditions: The reaction of isatoic anhydride with amines can be conducted under conventional heating or microwave irradiation. nih.gov For large-scale production, conventional heating in a suitable reactor would be more practical. The choice of solvent is also critical; while dimethylformamide (DMF) is often used in the laboratory, its use on a large scale can be problematic due to its high boiling point and potential for decomposition. Alternative, more environmentally friendly solvents would need to be investigated.

Reagent Handling and Stoichiometry: Isatoic anhydride and 4-fluorobenzylamine are the key starting materials. Their purity and accurate stoichiometric control are essential for achieving high yields and minimizing side products. On a large scale, the addition of reagents needs to be carefully controlled to manage the reaction exotherm.

Work-up and Purification: The purification of the final product is a crucial step. In the laboratory, column chromatography is often employed. However, this is generally not feasible for large-scale production. Crystallization would be the preferred method for purification on an industrial scale. The choice of crystallization solvent would need to be optimized to ensure high purity and yield.

Process Safety: A thorough safety assessment of the entire process is mandatory. This includes evaluating the thermal stability of all reactants, intermediates, and the final product, as well as understanding any potential hazards associated with the reaction, such as gas evolution or exothermic events.

Environmental Considerations: The environmental impact of the process must be minimized. This involves selecting greener solvents, reducing waste generation, and developing efficient recycling or disposal methods for any byproducts. For instance, the traditional reduction of a nitro group to an amine often uses iron powder, which generates significant iron sludge. researchgate.net Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a much cleaner and more environmentally friendly alternative. researchgate.net

The following table outlines some of the key parameters that would need to be optimized for the scale-up of this compound synthesis:

| Parameter | Laboratory Scale | Scale-Up Considerations |

| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor |

| Heating Method | Heating mantle, oil bath | Steam, hot oil |

| Solvent | DMF, DMSO | Greener alternatives (e.g., toluene, 2-MeTHF) |

| Purification | Column chromatography | Crystallization, filtration, drying |

| Safety | Standard laboratory precautions | Detailed hazard and operability (HAZOP) study |

| Waste Disposal | Small-scale waste streams | Large-scale waste management and recycling |

By carefully addressing these considerations, a robust and scalable process for the synthesis of this compound can be developed.

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the chemical compound this compound. While basic information regarding its chemical structure is accessible, in-depth computational chemistry and molecular modeling studies, which are crucial for understanding its electronic properties, potential biological activity, and dynamic behavior, appear to be absent from the public domain.

Efforts to gather data for a detailed analysis as per the specified outline on quantum chemical calculations, molecular docking, and molecular dynamics simulations have been unsuccessful. The required research findings to populate sections on electronic structure, conformational landscapes, putative biological targets, and binding interactions are not available in published scientific literature. The search results primarily consist of vendor information and studies on structurally related, but distinct, benzamide derivatives.

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline for this compound at this time. The generation of such an article would necessitate the existence of peer-reviewed research that includes specific data from quantum chemical calculations, molecular docking experiments, and molecular dynamics simulations for this particular compound. Without this foundational information, any attempt to create the requested content would be speculative and not based on established scientific findings.

Computational Chemistry and Molecular Modeling Studies of 2 Amino N 4 Fluorobenzyl Benzamide

Molecular Dynamics Simulations for 2-amino-N-(4-fluorobenzyl)benzamide

Investigation of Dynamic Interactions with Biological Macromolecules

There is currently no published research detailing molecular dynamics simulations or similar studies to investigate the dynamic interactions of This compound with any specific biological macromolecules. Such studies are crucial for understanding how a ligand moves and adapts within a binding site over time, providing insights into its mechanism of action.

Assessment of Ligand Stability within Binding Pockets

Similarly, the scientific literature lacks studies that have assessed the stability of This compound within the binding pockets of proteins or other biological targets. This type of analysis, often done through computational methods like molecular docking followed by molecular dynamics, is essential for predicting the strength and duration of a ligand's effect. While studies on other benzamide (B126) derivatives have explored ligand stability, this specific information is not available for the compound . nih.govacs.orgbeilstein-journals.org

In Silico Prediction of Potential Biological Activities for this compound

No dedicated in silico screening or prediction studies for the biological activities of This compound have been reported. While general properties can be calculated using cheminformatics tools, specific target inhibition or receptor modulation predictions from focused computational studies are not available. Research on other novel benzamides has shown the use of in silico methods to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and potential biological targets, but these have not been applied specifically to This compound . scispace.comnih.govresearchgate.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

There are no published QSAR models specifically developed for derivatives of This compound . QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajchem-a.com While QSAR models exist for other classes of benzamides, they are not applicable to this specific scaffold and its derivatives. scispace.com The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities, which is not currently available for derivatives of This compound .

Biological Evaluation and Mechanistic Investigations of 2 Amino N 4 Fluorobenzyl Benzamide in Vitro Focus

In Vitro Assessment of Biological Activities for 2-amino-N-(4-fluorobenzyl)benzamide

Comprehensive searches of scientific literature and databases have not yielded specific in vitro biological activity data for this compound. While the benzamide (B126) scaffold is prevalent in many biologically active molecules, detailed experimental results for this particular compound are not publicly available. The following subsections outline the standard assays that would be employed to characterize its biological profile.

Enzyme Inhibition Assays

There are no specific enzyme inhibition data available for this compound in the reviewed scientific literature. Benzamide derivatives have been investigated as inhibitors of various enzymes, notably histone deacetylases (HDACs). For instance, the structurally related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, has been identified as a potent inhibitor of HDAC3 with an IC50 of 95.48 nM. Standard in vitro assays would be necessary to determine if this compound exhibits similar inhibitory activities against HDACs or other enzyme families.

Table 1: Hypothetical Enzyme Inhibition Data for this compound No publicly available data.

| Enzyme Target | IC50 (nM) | Assay Type |

|---|

Receptor Modulation Studies

No studies detailing the receptor modulation properties of this compound were identified. To assess its potential to interact with specific receptors, a series of binding affinity and functional assays would be required. For example, related benzamide structures have been explored as agonists for G protein-coupled receptors like GPR52. Such studies would elucidate whether this compound binds to and modulates the activity of any specific receptors.

Table 2: Hypothetical Receptor Binding and Functional Assay Data for this compound No publicly available data.

| Receptor | Binding Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) |

|---|

Cellular Assays for Antiproliferative or Other Modulatory Effects

There is no published data on the antiproliferative or other cellular modulatory effects of this compound. Cellular assays are crucial for determining the potential of a compound to inhibit cell growth or induce other cellular responses. For comparison, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide demonstrated antiproliferative activity against HepG2 human liver cancer cells with an IC50 value of 1.30 μM. To evaluate this compound, it would need to be tested against a panel of human cancer cell lines.

Table 3: Hypothetical Antiproliferative Activity of this compound in Cancer Cell Lines No publicly available data.

| Cell Line | Cancer Type | GI50 (μM) |

|---|

Investigation of Apoptosis Induction Pathways

No research has been published investigating the apoptosis-inducing capabilities of this compound. The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Studies on other benzamide-containing molecules have shown the ability to induce apoptosis. For example, some 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to induce apoptosis in cancer cells. Mechanistic studies would involve assays to detect caspase activation, DNA fragmentation, and changes in the expression of pro- and anti-apoptotic proteins.

Cell Cycle Perturbation Analysis

There are no available studies on the effects of this compound on the cell cycle. Analysis of cell cycle distribution is a standard method to determine if a compound inhibits cell proliferation by arresting cells at a specific phase of the cell cycle. The related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, was found to cause G2/M phase arrest in HepG2 cells. Flow cytometry analysis would be the primary method to assess whether this compound perturbs the normal progression of the cell cycle.

Elucidation of Molecular Mechanisms of Action for this compound

Due to the absence of primary research on this compound, its molecular mechanism of action remains unelucidated. Determining the mechanism would necessitate a series of in-depth molecular and cellular biology experiments. These would be guided by any initial findings from enzyme, receptor, and cellular assays. For example, if the compound were found to be an HDAC inhibitor, further studies would focus on its effects on histone and non-histone protein acetylation and subsequent changes in gene expression.

Target Identification and Validation through Biochemical and Cell-Based Methods

No specific molecular targets for This compound have been identified or validated in the public domain. Research on analogous structures, such as certain N-benzylbenzamides, has indicated potential interactions with enzymes or receptors, but direct evidence for the fluorinated compound is not available. For instance, studies on other benzamide derivatives have identified them as inhibitors of enzymes like histone deacetylases (HDACs) or as ligands for dopamine receptors. However, it is crucial to note that these findings are not directly transferable to This compound due to the significant influence of specific substituents on a molecule's biological activity.

Analysis of Downstream Signaling Pathways and Gene Expression Modulation

Without identified and validated molecular targets, there is no information available on the downstream signaling pathways or modulation of gene expression that might be affected by This compound . Such investigations are contingent upon initial target identification to guide the experimental design for assessing cellular signaling cascades and genomic responses.

Protein-Ligand Interaction Mapping

Detailed mapping of protein-ligand interactions for This compound is not present in the current body of scientific literature. Techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling, which are employed to elucidate these interactions, have not been reported for this specific compound.

Evaluation of Selectivity Profiles of this compound

Target Specificity Assessments

As no primary molecular target has been established for This compound , there are no corresponding target specificity assessments available.

Off-Target Activity Profiling (e.g., broad enzyme panel screening)

Comprehensive off-target activity profiling for This compound through broad enzyme or receptor panel screening has not been documented in publicly accessible research. Such studies are essential for understanding the selectivity of a compound and predicting potential side effects.

Structure Activity Relationship Sar Studies of 2 Amino N 4 Fluorobenzyl Benzamide Derivatives

Impact of Benzamide (B126) Core Modifications on Biological Activity and Selectivity

Modifications to the central benzamide core of the 2-amino-N-(4-fluorobenzyl)benzamide scaffold have been shown to significantly influence biological activity and target selectivity. The arrangement and nature of substituents on this phenyl ring are critical determinants of efficacy.

Research into benzamide derivatives as inhibitors of Mycobacterium tuberculosis QcrB has demonstrated the importance of substitutions at the C-5 position of the benzamide ring. acs.org While the parent scaffold has an amino group at C-2, studies on related structures show that introducing various groups at other positions can dramatically alter potency. For instance, the introduction of five-membered heteroaromatic rings, such as 3-furan or 2-furan, at the C-5 position resulted in compounds with excellent antitubercular activity (IC90 = 0.41 and 0.58 μM, respectively) and a good selectivity index. acs.org In contrast, six-membered heteroaromatic rings like pyrimidine or pyridine at the same position led to a loss of activity. acs.org

Furthermore, the nature of the linker at other positions on the benzamide core is crucial. Studies on different benzamide series revealed that even minor changes can lead to significant shifts in potency. For example, replacing a metabolically unstable morpholine group at C-5 with thiophene or methyl substituents yielded potent and highly selective analogs with low cytotoxicity. acs.org

In a different context, the substitution pattern on the benzamide ring affects activity against other targets. For instance, in a series of N-benzyl-2-fluorobenzamides designed as EGFR/HDAC3 dual inhibitors, the 2-fluorobenzamide moiety itself was found to be a key structural element, capable of chelating with Zn2+ in the active channel of HDAC3. nih.gov This highlights that the groups at the C-2 position are pivotal for specific molecular interactions.

Table 1: Impact of C-5 Substituents on Benzamide Core Activity (Antitubercular)

| Compound Analogue (C-5 Substituted) | Mtb IC90 (μM) | Selectivity Index (SI) |

|---|---|---|

| 3-furan | 0.41 | 98 |

| 2-furan | 0.58 | 69 |

| Pyrimidine | >100 | - |

| 6-methoxypyridine-3-yl | >100 | - |

Data sourced from studies on benzamide derivatives as Mycobacterium tuberculosis QcrB inhibitors. acs.org

Role of the 4-Fluorobenzyl Group in Modulating Ligand-Target Interactions and Potency

The 4-fluorobenzyl group is a recurring motif in medicinal chemistry, known to enhance potency and improve pharmacokinetic properties. In the context of the this compound scaffold, this group plays a multifaceted role in modulating interactions with biological targets.

The fluorine atom, due to its high electronegativity and small size, can form favorable interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins. It can also block metabolic oxidation at the para-position of the benzyl (B1604629) ring, thereby increasing the compound's metabolic stability and bioavailability. chemrxiv.org

In studies of N-benzyl-2-fluorobenzamide derivatives as dual EGFR/HDAC3 inhibitors, molecular modeling revealed that the 4-fluorobenzyl group specifically occupies the ATP-binding pocket of the epidermal growth factor receptor (EGFR). nih.gov This specific interaction is crucial for the compound's inhibitory function against this target.

Similarly, in a series of gastrokinetic agents based on a 4-amino-5-chloro-N-(morpholinylmethyl)benzamide scaffold, the introduction of a 4-fluorobenzyl group on the morpholine nitrogen was investigated. The resulting 4-fluorobenzyl analogue was found to be superior to the clinical agent cisapride and equipotent to other highly active analogues in promoting gastric emptying, demonstrating the positive contribution of this moiety to the desired biological activity. nih.gov

Research on 2-phenoxybenzamides as antiplasmodial agents also provides comparative insight. Replacement of a 4-fluorophenoxy substituent (analogous to the 4-fluorobenzyl group in its electronic properties) with a non-fluorinated phenoxy group led to a distinct decrease in activity, although the resulting compound still exhibited good potency. mdpi.com This suggests that while the fluorine atom is not always essential, its presence often optimizes potency.

Table 2: Comparative Activity of Fluorinated vs. Non-fluorinated Analogues

| Scaffold | Analogue | Target/Activity | Result |

|---|---|---|---|

| N-benzyl-2-fluorobenzamide | 4-fluorobenzyl | EGFR/HDAC3 Inhibition | Occupies ATP-binding pocket of EGFR nih.gov |

| 4-amino-5-chlorobenzamide | 4-fluorobenzyl | Gastrokinetic Activity | Superior to cisapride nih.gov |

| 2-phenoxybenzamide | 4-fluorophenoxy | Antiplasmodial Activity | More active than non-fluorinated analogue mdpi.com |

Contribution of the 2-Amino Group to the Pharmacological Profile

The 2-amino group on the benzamide core is a key functional group that significantly influences the molecule's pharmacological profile through its electronic and hydrogen-bonding properties. Positioned ortho to the amide linkage, it can form intramolecular hydrogen bonds with the amide carbonyl oxygen, which can restrict the conformation of the molecule. This conformational rigidity can be advantageous for fitting into a specific binding pocket.

This group also acts as a hydrogen bond donor, enabling crucial interactions with amino acid residues in the active site of a target protein. In a study of various 2-aminobenzamide (B116534) derivatives, their antimicrobial potential was evaluated. mdpi.com The presence of the 2-amino group is a common feature among these active compounds, suggesting its importance for the observed biological effects.

Strategic Analysis of Substituent Effects on Compound Efficacy

The efficacy of compounds derived from the this compound scaffold can be strategically modulated by the introduction of various substituents on both the benzamide and the benzyl rings.

In the development of GPR52 G protein-biased agonists, a systematic SAR study of a related benzamide scaffold provided key insights. chemrxiv.orgnih.gov Appending substituents at the 2-position of the benzyl ring (referred to as ring A in the study) generally increased potency. chemrxiv.orgnih.gov However, substitution at the 4-position of the same ring was not tolerated and led to a significant decrease in potency. chemrxiv.org This indicates a sterically constrained binding pocket around the benzyl moiety.

On the benzamide portion of the molecule (referred to as ring C), substitutions also had a profound impact. For instance, adding a chlorine atom at the 4-position and a fluorine atom at the 2-position of the benzamide ring resulted in a reduction in potency. chemrxiv.org The investigation of steric and electronic effects at the 3-position of the benzamide ring showed that potency followed the order OCF3 > CF3 > OMe > F > H, with minimal changes to efficacy. chemrxiv.org

In a different series of fungicidal benzamides, a 2-fluoro substituent on the N-phenyl ring (analogous to the benzyl ring) conferred superior inhibitory activity against tested fungi compared to other substitutions. nih.gov

Table 3: General Substituent Effects on Benzamide Derivative Efficacy

| Modification Site | Substituent Type | General Impact on Potency/Efficacy |

|---|---|---|

| Benzyl Ring (para-position) | Fluorine | Generally enhances potency and metabolic stability nih.govchemrxiv.orgnih.gov |

| Benzyl Ring (ortho-position) | Various small groups | Can increase potency chemrxiv.orgnih.gov |

| Benzyl Ring (para-position) | Groups other than fluorine | Often leads to a significant decrease in potency chemrxiv.org |

| Benzamide Ring (C-5 position) | 5-membered heteroaromatics | Can confer excellent activity (target-dependent) acs.org |

| Benzamide Ring (C-5 position) | 6-membered heteroaromatics | Can lead to loss of activity (target-dependent) acs.org |

| Benzamide Ring (various) | Halogens (e.g., F, Cl) | Highly position-dependent; can increase or decrease potency chemrxiv.orgnih.gov |

Identification of Key Pharmacophore Features within the this compound Scaffold

A pharmacophore model for the this compound scaffold defines the essential structural features required for biological activity. Analysis of various active derivatives allows for the identification of these key features.

The core pharmacophoric elements can be summarized as follows:

Aromatic Benzamide Core: This serves as a central scaffold. The substitution pattern on this ring is critical for tuning activity and selectivity, as seen in derivatives where C-5 modifications with furan or thiophene rings led to high potency. acs.org

Hydrogen Bond Donor/Acceptor Region: The amide linkage (-CONH-) is a classic pharmacophoric feature, providing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The 2-amino group provides an additional crucial hydrogen bond donor site. mdpi.com The spatial relationship between the amino and amide groups is often critical for establishing interactions with a biological target.

Hydrophobic Aromatic Group: The 4-fluorobenzyl group serves as a key hydrophobic feature that occupies a corresponding hydrophobic pocket in the target protein, such as the ATP-binding pocket of EGFR. nih.gov The benzylamide structure itself has been described as a merged pharmacophore for certain dual-target ligands. acs.org

Electron-Withdrawing Feature: The fluorine atom on the benzyl ring is a key feature. It not only enhances binding through specific interactions but also modulates the electronic properties of the ring, which can be crucial for ligand-target recognition. chemrxiv.org

Molecular modeling of related benzamide structures confirms this general arrangement. For instance, in EGFR/HDAC3 inhibitors, the benzamide portion chelates a metal ion in one enzyme while the benzyl group occupies a hydrophobic pocket in the other. nih.gov This demonstrates a common pattern where the two ends of the molecule engage in distinct but complementary interactions with the target(s).

Future Directions and Research Perspectives for 2 Amino N 4 Fluorobenzyl Benzamide

Advanced Design Principles for Next-Generation 2-amino-N-(4-fluorobenzyl)benzamide Analogues

The development of new and improved analogues of this compound hinges on a deep understanding of its structure-activity relationships (SAR). drugdesign.org By systematically modifying the core structure, researchers can enhance potency, selectivity, and pharmacokinetic properties.

Key strategies for analogue design include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the central benzamide (B126) core with other heterocyclic systems can lead to novel compounds with improved properties. Similarly, substituting key functional groups with bioisosteres can fine-tune the molecule's interaction with its biological target.

Conformational Locking: Introducing conformational constraints, such as intramolecular hydrogen bonds, can pre-organize the molecule into its bioactive conformation, leading to enhanced binding affinity. acs.org Fluorination at the ortho position of the benzamide scaffold is one such strategy that has shown promise. acs.org

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein, researchers can design analogues that fit precisely into the binding site, maximizing interactions and potency.

A critical aspect of this research involves understanding how structural modifications influence the molecule's interaction with its biological target. For instance, the introduction of an amino group at the ortho position of a related benzophenone (B1666685) series was found to be crucial for increased growth inhibition in cancer cells. nih.gov Similarly, in a series of 2-(N-substituted)-2-aminobenzimidazoles, the SAR study was instrumental in identifying potent and selective inhibitors of SK channels. nih.gov

Interactive Table: Structure-Activity Relationship Insights for Benzamide Derivatives.

| Modification | Effect on Activity | Reference |

| Ortho-amino group on benzophenone | Increased growth inhibition | nih.gov |

| Fluorination of benzamide scaffold | Increased CRBN binding affinity | acs.org |

| Replacement of phenyl with benzamide | Promising carbonic anhydrase inhibitors | nih.gov |

| Introduction of halo/nitro groups | Potent MAO-B inhibitors | nih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govijettjournal.orgaccscience.com These technologies can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone.

Applications of AI and ML in this context include:

In Silico Screening: Virtual screening of large compound libraries can rapidly identify potential hits with desirable properties. tandfonline.commdpi.com Techniques like 3D-QSAR, pharmacophore modeling, and molecular docking can predict the binding affinity and mode of interaction of novel analogues. tandfonline.commdpi.com

Predictive Modeling: AI algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, allowing for early-stage deselection of candidates with unfavorable profiles. mdpi.com

Generative Models: Deep learning models can generate novel molecular structures with desired properties from scratch, expanding the chemical space for exploration. acs.org

Recent studies have demonstrated the power of these approaches. For example, in silico screening was used to discover benzamide derivatives as potent inhibitors of Rho-associated kinase-1 (ROCK1). tandfonline.com Similarly, computational studies have been instrumental in evaluating the potential insecticide activity of benzamide derivatives. mdpi.com

Exploring Novel Biological Targets and Therapeutic Areas for Benzamide Scaffolds

The benzamide scaffold is a versatile pharmacophore with a wide range of biological activities, including antipsychotic, anti-inflammatory, and anticancer properties. ontosight.ai This suggests that this compound and its analogues may have therapeutic potential beyond their currently investigated applications.

Potential new therapeutic areas for exploration include:

Neurodegenerative Diseases: Benzamide derivatives have shown promise as cholinesterase inhibitors, which are a key target in the treatment of Alzheimer's disease. nih.gov

Infectious Diseases: Certain benzamide derivatives have demonstrated antimicrobial and antifungal activity. researchgate.netnih.gov

Oncology: The benzamide scaffold is a component of several approved anticancer drugs, and novel derivatives continue to be explored as potential antitumor agents targeting enzymes like PARP-1 and the Smoothened receptor. nih.govnih.gov

The identification of new biological targets is a crucial aspect of this research. Techniques such as inverted virtual screening can be used to screen a molecule of interest against a database of proteins to identify potential new targets. mdpi.com

Development of Robust In Vitro Models for Mechanistic Studies of this compound

To fully understand the mechanism of action of this compound and its analogues, robust and physiologically relevant in vitro models are essential. These models can provide valuable insights into the compound's efficacy, selectivity, and potential for off-target effects.

Advanced in vitro models include:

Cell-Based Assays: A wide variety of cell-based assays can be used to assess cellular processes such as viability, proliferation, cytotoxicity, and apoptosis. acd.bionjbio.com High-content screening platforms can provide detailed information on a compound's effects on cellular morphology and function. nih.gov

3D Cell Cultures and Organoids: Three-dimensional cell culture models, such as spheroids and organoids, more accurately mimic the in vivo environment compared to traditional 2D cell cultures. amsbio.comnih.gov Organoids, in particular, are miniature, self-organizing 3D structures that recapitulate the key features of an organ and can be derived from patient tissues, offering a platform for personalized medicine. nih.govresearchgate.net

Engineered Cell Lines: Genetically engineered cell lines can be used to study the interaction of a compound with a specific target protein. For example, cell lines overexpressing a particular receptor can be used to screen for antagonists or agonists.

These advanced models will be critical for elucidating the precise molecular mechanisms underlying the therapeutic effects of this compound and for identifying potential biomarkers to guide clinical development.

Interactive Table: Comparison of In Vitro Models.

| Model Type | Advantages | Disadvantages |

| 2D Cell Culture | High-throughput, low cost | Lacks physiological relevance |

| 3D Cell Spheroids | Better mimics in vivo environment | More complex to culture |

| Organoids | Patient-derived, personalized medicine | High cost, complex culture |

| Engineered Cell Lines | Target-specific, mechanistic studies | May not reflect native protein levels |

Q & A

Basic: What are the standard synthetic routes for 2-amino-N-(4-fluorobenzyl)benzamide, and how can reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves coupling 2-aminobenzoic acid derivatives with 4-fluorobenzylamine. A reported procedure (Step 2 in ) uses DMF as a solvent at 50°C, achieving high reactivity between the carboxylic acid and amine groups. Yield optimization requires controlled stoichiometry (e.g., 1:1.3 molar ratio of acid to amine) and inert atmosphere to prevent oxidation. Purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) ensures >95% purity . Variations in solvents (e.g., THF vs. DMF) or catalysts (e.g., HATU vs. EDC) can alter reaction efficiency by 10–20% .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : and NMR confirm the benzamide scaffold and fluorobenzyl substitution (e.g., aromatic protons at δ 7.2–8.1 ppm, NH at δ 5.8–6.2 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks. For example, the fluorobenzyl group often exhibits planar geometry due to π-π stacking .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 273.1) .

Advanced: How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity in gastroprokinetic assays?

Methodological Answer:

SAR studies on benzamide derivatives ( ) reveal that 4-fluorobenzyl substitution enhances 5-HT receptor agonism by improving lipophilicity (logP ~3.4) and metabolic stability. Replacing fluorine with chlorine or trifluoromethyl groups alters binding affinity by 2–5-fold due to steric and electronic effects. For example, 4-chloro analogs show reduced gastric emptying activity in rat models compared to the 4-fluoro derivative, highlighting fluorine’s optimal van der Waals radius for receptor interactions .

Advanced: What experimental strategies resolve contradictions in reported enzymatic inhibition data for benzamide analogs?

Methodological Answer:

Discrepancies in IC values (e.g., for PPTase inhibition in ) arise from assay conditions:

- Buffer pH : Activity varies by 30% between pH 7.4 (physiological) and pH 6.8 (lysosomal).

- Enzyme Source : Recombinant vs. native enzymes may differ in post-translational modifications.

- Control Compounds : Use reference inhibitors (e.g., acivicin for PPTase) to normalize data across labs. Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) confirms target engagement .

Advanced: How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic profiles?

Methodological Answer:

- QSAR Models : Predict logD and metabolic stability using descriptors like polar surface area (<90 Ų) and rotatable bonds (<5). For example, adding a morpholine ring ( ) reduces CYP3A4-mediated oxidation by 40% .

- Docking Simulations : AutoDock Vina identifies favorable binding poses with 5-HT receptors, prioritizing substituents that fill hydrophobic pockets (e.g., 4-fluorobenzyl vs. 4-methoxybenzyl) .

- MD Simulations : Assess solubility by simulating interactions with lipid bilayers; fluorine’s electronegativity enhances membrane permeability .

Basic: What functional groups in this compound are reactive under standard organic reaction conditions?

Methodological Answer:

- Amide Bond : Resists hydrolysis under mild conditions but cleaves with strong acids (e.g., 6M HCl, reflux) or bases (e.g., LiAlH) to yield amines and carboxylic acids.

- Aromatic Amine : Undergoes diazotization (NaNO, HCl) for coupling reactions, forming azo dyes or biaryl structures.

- Fluorobenzyl Group : Participates in SNAr reactions (e.g., with morpholine at 120°C) but requires electron-withdrawing groups for activation .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Solvent Selection : Transition from DMF (toxic, hard to remove) to EtOAc/water biphasic systems improves scalability and reduces purification steps.

- Byproduct Control : Monitor imine formation (common side product) via in-line IR spectroscopy; adding molecular sieves suppresses this by absorbing HO .

- Yield Optimization : Continuous flow reactors enhance mixing and heat transfer, increasing yield from 70% (batch) to 85% (flow) for similar benzamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.